molecular formula C11H14O B11944467 3-Buten-2-ol, 2-methyl-4-phenyl-, (3E)- CAS No. 57132-28-2

3-Buten-2-ol, 2-methyl-4-phenyl-, (3E)-

Cat. No.: B11944467
CAS No.: 57132-28-2
M. Wt: 162.23 g/mol
InChI Key: AHTMRLFEKXDXJS-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Buten-2-ol, 2-methyl-4-phenyl-, (3E)- is an organic compound with the molecular formula C11H14O. It is a member of the butenol family, characterized by the presence of a butene (four-carbon) chain with an alcohol group. The compound is also known by its systematic name (E)-2-methyl-4-phenylbut-3-en-2-ol. This compound is notable for its unique structure, which includes a phenyl group and a double bond in the E-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-ol, 2-methyl-4-phenyl-, (3E)- can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-buten-2-ol with phenylmagnesium bromide (a Grignard reagent) under controlled conditions. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or platinum on carbon can facilitate the addition of phenyl groups to the butenol backbone. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-ol, 2-methyl-4-phenyl-, (3E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated alcohols. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst

    Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Saturated alcohols

    Substitution: Alkyl halides

Scientific Research Applications

3-Buten-2-ol, 2-methyl-4-phenyl-, (3E)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of fragrances and flavors due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 3-Buten-2-ol, 2-methyl-4-phenyl-, (3E)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the phenyl group and the double bond in the E-configuration allows for specific interactions with biological molecules, influencing pathways related to cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    (Z)-4-Phenylbut-3-en-2-ol: A stereoisomer with the same molecular formula but different spatial arrangement.

    4-Phenyl-3-buten-2-ol: Lacks the methyl group present in 3-Buten-2-ol, 2-methyl-4-phenyl-, (3E)-.

    α-Methyl-γ-phenylallyl alcohol: Another structural isomer with different positioning of the functional groups.

Uniqueness

3-Buten-2-ol, 2-methyl-4-phenyl-, (3E)- is unique due to its specific E-configuration and the presence of both a phenyl group and a methyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

57132-28-2

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

(E)-2-methyl-4-phenylbut-3-en-2-ol

InChI

InChI=1S/C11H14O/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-9,12H,1-2H3/b9-8+

InChI Key

AHTMRLFEKXDXJS-CMDGGOBGSA-N

Isomeric SMILES

CC(C)(/C=C/C1=CC=CC=C1)O

Canonical SMILES

CC(C)(C=CC1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.